![molecular formula C16H12O2 B3067062 (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal CAS No. 21324-99-2](/img/structure/B3067062.png)
(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal
Übersicht
Beschreibung
“(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” is a chemical compound with the molecular formula C14H10O2 . It is also known as Dibenz[b,e]oxepin-11(6H)-one .
Molecular Structure Analysis
The molecular structure of “(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” can be viewed using Java or Javascript . The structures of intermediary and final substances were confirmed by 1H-NMR, 13C-NMR, and IR spectra, as well as by elemental analysis .Chemical Reactions Analysis
While specific chemical reactions involving “(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” are not available, there are studies on the antimicrobial activity of new 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes .Physical And Chemical Properties Analysis
The molecular weight of “(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” is 210.2280 .Wissenschaftliche Forschungsanwendungen
- In silico and in vitro studies have explored the antimicrobial potential of these oximes against both bacterial and fungal strains. Researchers have examined their efficacy in planktonic and biofilm growth states .
- The dibenz[b,e]oxepin nucleus has been utilized in the design of anti-cancer drugs. Specifically, the compound 8-(11-oxo-6,11-dihydro-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamide has demonstrated HDAC inhibitory activity .
- Bioinformatic and cheminformatic analyses suggest an optimal pharmacokinetic profile for the synthesized compounds. They exhibit:
Antimicrobial Activity
Histone Deacetylase (HDAC) Inhibition
Pharmacokinetic Profile
Structural Characterization
Zukünftige Richtungen
The development of novel antimicrobial agents is being sped up through a drug-repurposing-driven approach. This includes the synthesis, physico-chemical characterization, in silico analysis, antimicrobial activity against bacterial and fungal strains in planktonic and biofilm growth state, as well as the in vitro cytotoxicity of new 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes . This suggests potential future directions in the study and application of “(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal” and similar compounds.
Eigenschaften
IUPAC Name |
(2E)-2-(6H-benzo[c][1]benzoxepin-11-ylidene)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-10-9-14-13-6-2-1-5-12(13)11-18-16-8-4-3-7-15(14)16/h1-10H,11H2/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWIOJGGEMLEBT-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC=O)C3=CC=CC=C3O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C=O)/C3=CC=CC=C3O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal | |
CAS RN |
21324-99-2 | |
Record name | (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.